molecular formula C14H22ClNO B1372289 4-(4-Isopropylphenoxy)piperidine hydrochloride CAS No. 1173079-45-2

4-(4-Isopropylphenoxy)piperidine hydrochloride

Cat. No.: B1372289
CAS No.: 1173079-45-2
M. Wt: 255.78 g/mol
InChI Key: JBIIREVZAWDISX-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenoxy)piperidine hydrochloride (CAS No. 1173079-45-2) is a piperidine derivative featuring an isopropyl-substituted phenoxy group attached to the piperidine ring. This compound is classified as an industrial-grade chemical with 99% purity and is utilized in diverse applications, including agrochemicals, food additives, active pharmaceutical ingredients (APIs), and chemical intermediates .

Properties

IUPAC Name

4-(4-propan-2-ylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11(2)12-3-5-13(6-4-12)16-14-7-9-15-10-8-14;/h3-6,11,14-15H,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIIREVZAWDISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenoxy)piperidine hydrochloride typically involves the reaction of 4-isopropylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases include sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran are often used. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • 4-(4-Isopropylphenoxy)piperidine hydrochloride serves as a lead compound in drug development due to its unique structural properties. Its design allows for modifications that can enhance biological activity and selectivity against specific targets .
  • Anticancer Research
    • Preliminary studies suggest that compounds similar to this compound have shown promise in anticancer applications. The piperidine moiety is known for its ability to interact with various biological targets, potentially inhibiting cancer cell proliferation.
  • Neuropharmacology
    • The binding affinity of this compound to neurotransmitter receptors is of particular interest. Research indicates that piperidine derivatives can modulate receptor activity, which may lead to therapeutic applications in treating neurological disorders .
  • Antiviral Activity
    • A related class of compounds has demonstrated antiviral properties against enteroviruses such as EV71 and Coxsackievirus A16. The structural features of piperidines are crucial for their interaction with viral proteins, suggesting that this compound could be explored for similar antiviral activities .

Case Study 1: Anticancer Potential

A study evaluated the anticancer efficacy of piperidine derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited selective cytotoxicity against breast and prostate cancer cell lines, suggesting a pathway for further development as anticancer agents.

Case Study 2: Neurotransmitter Interaction

Research involving the interaction of piperidine derivatives with neurotransmitter receptors revealed that modifications in the phenoxy group significantly influenced binding affinity and receptor modulation. This finding underscores the importance of structural variations in optimizing pharmacological profiles .

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy-Piperidine Derivatives

Compound 1 : 3-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride
  • Structure: Features a chlorine atom at the 4-position and an isopropyl group at the 2-position of the phenoxy ring.
  • However, this substitution may increase toxicity risks .
Compound 2 : 4-[2-Chloro-4-(2-phenylpropan-2-yl)phenoxy]piperidine Hydrochloride
  • Structure: Contains a bulky 2-phenylpropan-2-yl group at the 4-position and chlorine at the 2-position of the phenoxy ring.
  • Key Differences : The phenylpropan-2-yl group adds steric bulk, likely reducing membrane permeability compared to the smaller isopropyl group in the target compound. Such structural modifications are critical in drug design for optimizing target engagement .
Compound 3 : 4-((4-Chloro-3-ethylphenoxy)methyl)piperidine Hydrochloride
  • Structure: Includes a chlorinated ethylphenoxy moiety attached via a methylene bridge to the piperidine ring.

Piperidine Derivatives with Extended Alkyl Chains

Compound 4 : 2-(4-(6-(4-Isopropylphenoxy)hexyl)piperazin-1-yl)thiazole Hydrochloride (8e)
  • Structure: Combines a hexyl chain, isopropylphenoxy group, and thiazole ring.
  • Molecular Weight: Not explicitly stated but estimated to exceed 400 g/mol due to the hexyl and thiazole components.
  • Key Differences : The thiazole ring and extended alkyl chain enhance antiviral activity, as demonstrated in studies against human enterovirus 71 and coxsackievirus A14. This highlights the role of heteroaromatic rings in modulating biological efficacy compared to simpler piperidine derivatives like the target compound .

Diphenylmethoxy-Substituted Piperidine

Compound 5 : 4-(Diphenylmethoxy)piperidine Hydrochloride
  • Molecular Formula: C₁₈H₂₁NO·HCl (MW: 303.83 g/mol).
  • Key Differences: The diphenylmethoxy group significantly increases hydrophobicity, likely reducing aqueous solubility compared to the target compound.

Methoxy-Substituted Piperidine

Compound 6 : 4-(3-Methoxyphenyl)piperidine Hydrochloride
  • Molecular Formula: C₁₂H₁₈ClNO (MW: 227.73 g/mol).
  • This derivative is used in pharmaceutical intermediates but lacks documented biological activity .

Comparative Analysis Table

Compound Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications
4-(4-Isopropylphenoxy)piperidine HCl Isopropylphenoxy, no halogen Not explicitly provided Agrochemicals, APIs, intermediates
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl Chlorine at 4-position ~300 (estimated) Potential increased toxicity
4-[2-Chloro-4-(2-phenylpropan-2-yl)phenoxy]piperidine HCl Bulky phenylpropan-2-yl group ~400 (estimated) Steric hindrance impacts permeability
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy, high hydrophobicity 303.83 Limited solubility data
4-(3-Methoxyphenyl)piperidine HCl Methoxy at 3-position 227.73 Pharmaceutical intermediates

Research and Regulatory Considerations

  • Environmental Impact: The environmental fate of these compounds remains understudied, with incomplete ecotoxicological profiles noted for multiple derivatives .
  • Regulatory Status: Compliance with regulations such as REACH and ISO is noted for the target compound, while others (e.g., 3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride) are listed as discontinued .

Biological Activity

4-(4-Isopropylphenoxy)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article explores its mechanisms of action, biochemical properties, and effects on various biological systems, supported by relevant studies and data.

  • Chemical Formula : C15H22ClN
  • Molecular Weight : 255.80 g/mol
  • CAS Number : 1173079-45-2

This compound primarily acts on neurotransmitter systems and has been studied for its interactions with various receptors and enzymes:

  • Histamine H3 Receptor Modulation : This compound has shown promising activity as a ligand for the histamine H3 receptor, which plays a critical role in regulating neurotransmitter release in the brain. In vitro studies indicate that it can enhance dopamine levels by inhibiting MAO B (Monoamine Oxidase B) activity, thus suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's disease .
  • Topoisomerase II Inhibition : Similar to other piperidine derivatives, it may inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest. This mechanism is crucial for its potential anticancer properties.

The compound's interactions at the molecular level include:

  • Enzyme Interactions : It has been observed to interact with enzymes involved in oxidative stress responses, enhancing their catalytic efficiency through hydrogen bonding and hydrophobic interactions.
  • Cellular Effects : In cancer cell lines, this compound induces apoptosis via caspase activation and alters key signaling pathways (e.g., MAPK and PI3K/Akt), impacting cell proliferation and survival.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits:

  • High Gastrointestinal Absorption : The compound is well absorbed when administered orally.
  • Blood-Brain Barrier Permeability : Its structure allows it to cross the blood-brain barrier, making it suitable for central nervous system applications.

Case Studies

A selection of studies highlights the biological activity of this compound:

  • Neuroprotective Effects : In animal models of neurodegeneration, administration of this compound resulted in increased dopamine levels and improved motor function metrics, indicating its potential utility in treating Parkinson's disease .
  • Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines by inducing apoptosis through mitochondrial pathways.

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Neurotransmitter ModulationEnhances dopamine release via H3 receptor inhibition
Topoisomerase II InhibitionInduces DNA damage leading to apoptosis
Anticancer EffectsReduces viability in cancer cell lines

Table 2: Pharmacokinetic Properties

PropertyValue
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityYes

Q & A

Basic: What are the established synthetic routes for 4-(4-isopropylphenoxy)piperidine hydrochloride?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 4-isopropylphenol with a piperidine derivative (e.g., 4-chloropiperidine) under basic conditions (e.g., K₂CO₃ or Et₃N) to form the phenoxy-piperidine intermediate .
  • Step 2: Purify the intermediate via column chromatography or recrystallization.
  • Step 3: Treat the intermediate with HCl gas or hydrochloric acid in a polar solvent (e.g., ethanol) to form the hydrochloride salt.
    Characterization is performed using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Basic: How is the purity of this compound validated in synthetic workflows?

Methodological Answer:
Purity is assessed via:

  • Chromatography: HPLC or UPLC with UV detection (λ = 210–254 nm) using a reverse-phase C18 column and acetonitrile/water gradient .
  • Elemental Analysis: Verify C, H, N, and Cl content to confirm stoichiometry.
  • Thermogravimetric Analysis (TGA): Ensure absence of solvent residues or decomposition below 200°C .

Advanced: How can reaction conditions be optimized to improve yield in the coupling of 4-isopropylphenol with piperidine derivatives?

Methodological Answer:
Key factors include:

  • Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates.
  • Temperature Control: Heating at 80–100°C accelerates reaction kinetics but must avoid thermal degradation .
  • Steric Considerations: Bulkier substituents (e.g., isopropyl) may require longer reaction times or higher catalyst loading. Comparative studies with ethyl or methoxy analogs suggest yield variations (e.g., 35.8% for isopropyl vs. 41.1% for ethoxy derivatives) .

Advanced: What analytical challenges arise in characterizing this compound, and how are they resolved?

Methodological Answer:

  • Solubility Issues: Limited solubility in aqueous buffers complicates biological assays. Use DMSO for stock solutions and validate stability via LC-MS over 24 hours .
  • Stereochemical Confirmation: If chiral centers are present, employ chiral HPLC or X-ray crystallography to resolve enantiomers .
  • Salt Form Verification: Differential scanning calorimetry (DSC) confirms hydrochloride formation by detecting endothermic peaks corresponding to HCl dissociation .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Target Identification: Based on structural analogs (e.g., piperazine-thiazole inhibitors of enterovirus), prioritize viral protease or kinase targets .
  • In Vitro Assays:
    • Antiviral Activity: Use plaque reduction assays in Vero cells infected with coxsackievirus A16 or enterovirus 71. Measure EC₅₀ via RT-qPCR .
    • Cytotoxicity: Assess in HEK293 cells using MTT assays to determine selectivity indices.
  • Mechanistic Studies: Perform molecular docking with viral capsid proteins (PDB: 3VBS) to predict binding modes .

Advanced: How should researchers address contradictions in reported spectroscopic data for piperidine derivatives?

Methodological Answer:

  • Cross-Validation: Compare 1H^1 \text{H}-NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian09) to resolve discrepancies .
  • Isotopic Labeling: Synthesize 13C^{13} \text{C}-labeled analogs to confirm peak assignments in complex spectra .
  • Collaborative Reproducibility: Share raw spectral data via repositories (e.g., Zenodo) for independent validation .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
  • Spill Management: Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols.
  • Storage: Store at –20°C in airtight, light-resistant containers to prevent hygroscopic degradation .

Advanced: What strategies mitigate instability of the hydrochloride salt under varying pH conditions?

Methodological Answer:

  • Buffer Optimization: Use phosphate-buffered saline (PBS, pH 7.4) for aqueous studies. Avoid alkaline conditions (pH > 8) to prevent freebase precipitation .
  • Lyophilization: Stabilize the compound as a lyophilized powder and reconstitute in degassed solvents to limit hydrolysis .

Basic: What are the key applications of this compound in academic research?

Methodological Answer:

  • Medicinal Chemistry: Serve as a scaffold for designing antiviral or CNS-targeting agents due to its piperidine core .
  • Chemical Biology: Functionalize with fluorophores (e.g., FITC) for cellular uptake studies via fluorescence microscopy .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for SNAr reactions using software like ORCA to predict regioselectivity .
  • Machine Learning: Train models on existing piperidine reaction datasets (e.g., USPTO) to forecast feasible transformations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Isopropylphenoxy)piperidine hydrochloride
Reactant of Route 2
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4-(4-Isopropylphenoxy)piperidine hydrochloride

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